molecular formula C14H8FN5S B11474406 3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11474406
M. Wt: 297.31 g/mol
InChI Key: XBUTUGSBIKDPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a fluorophenyl and pyridinyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with pyridine-4-carboxylic acid hydrazide under acidic conditions to yield the desired triazolothiadiazole compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.

Scientific Research Applications

3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity, while the pyridinyl group contributes to its ability to interact with biological targets. This combination of features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H8FN5S

Molecular Weight

297.31 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8FN5S/c15-11-3-1-2-10(8-11)12-17-18-14-20(12)19-13(21-14)9-4-6-16-7-5-9/h1-8H

InChI Key

XBUTUGSBIKDPIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.